molecular formula C10H19NO B12931647 3-(Piperidin-4-ylmethyl)cyclobutan-1-ol

3-(Piperidin-4-ylmethyl)cyclobutan-1-ol

Cat. No.: B12931647
M. Wt: 169.26 g/mol
InChI Key: UEXVLLPLZUJXDV-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylmethyl)cyclobutan-1-ol is a chemical compound that features a cyclobutane ring bonded to a piperidine moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylmethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with piperidine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the carbonyl group in cyclobutanone to form the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-ylmethyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of different alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield cyclobutanone derivatives, while substitution reactions can produce various substituted cyclobutane compounds.

Scientific Research Applications

3-(Piperidin-4-ylmethyl)cyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylmethyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-4-ylmethyl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)cyclobutan-1-ol

InChI

InChI=1S/C10H19NO/c12-10-6-9(7-10)5-8-1-3-11-4-2-8/h8-12H,1-7H2

InChI Key

UEXVLLPLZUJXDV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2CC(C2)O

Origin of Product

United States

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